Ethyl octahydro-1H-indole-2-carboxylate hydrochloride is a chemical compound categorized as a small molecule and is primarily recognized for its role as an intermediate in the synthesis of various pharmaceutical agents, particularly angiotensin-converting enzyme inhibitors. This compound is derived from octahydroindole-2-carboxylic acid and is significant in medicinal chemistry due to its structural properties and biological activities.
The compound is synthesized through various chemical processes, which are detailed in patents and scientific literature. The primary source of information regarding its synthesis and applications comes from chemical databases such as DrugBank, patent literature, and academic publications.
Ethyl octahydro-1H-indole-2-carboxylate hydrochloride belongs to the following classifications:
The synthesis of ethyl octahydro-1H-indole-2-carboxylate hydrochloride can be achieved through several methods, including:
The synthesis typically involves:
The molecular formula for ethyl octahydro-1H-indole-2-carboxylate hydrochloride is . The IUPAC name is (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid hydrochloride.
Key identifiers for this compound include:
Ethyl octahydro-1H-indole-2-carboxylate hydrochloride participates in various chemical reactions, particularly in the formation of more complex molecules used in pharmaceuticals.
The reactions often involve:
The mechanism of action for ethyl octahydro-1H-indole-2-carboxylate hydrochloride primarily revolves around its role as an intermediate in synthesizing angiotensin-converting enzyme inhibitors. These inhibitors work by blocking the conversion of angiotensin I to angiotensin II, thus lowering blood pressure.
This mechanism involves:
Analytical methods such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are commonly used to characterize this compound.
Ethyl octahydro-1H-indole-2-carboxylate hydrochloride is primarily utilized in:
Ethyl octahydro-1H-indole-2-carboxylate hydrochloride emerged as a pivotal chiral intermediate during the optimization of angiotensin-converting enzyme (ACE) inhibitors in the late 20th century. Its development paralleled efforts to improve stereoselectivity and metabolic stability in cardiovascular drugs. The octahydroindole (also termed perhydroindole) core provides a rigid, bicyclic scaffold that mimics the transition state of ACE substrates, enabling high-affinity enzyme inhibition. This structural motif became foundational for second-generation ACE inhibitors like trandolapril, which required precise stereochemistry at the C2 position for efficacy. Patent literature reveals that Abbott Laboratories developed optimized synthetic routes to the (2S,3aR,7aS) stereoisomer of this compound to serve as the key intermediate for trandolapril synthesis, addressing limitations of earlier racemic approaches [9].
The compound’s significance stems from ACE’s dual-domain structure (N- and C-domains), discovered after first-generation inhibitors (e.g., captopril) entered clinical use. Research indicates that C-domain-selective inhibition—achievable through stereochemically defined bicyclic scaffolds—offers superior blood pressure control with reduced side effects like cough and angioedema [10]. Ethyl octahydro-1H-indole-2-carboxylate’s ethyl ester group enhances cell permeability compared to carboxylic acid precursors, facilitating prodrug delivery while the hydrochloride salt improves crystallinity for purification.
CAS No.: 65718-85-6
CAS No.: 13568-33-7
CAS No.: 3233-90-7
CAS No.: 12653-83-7
CAS No.: 307326-25-6
CAS No.: 25309-44-8